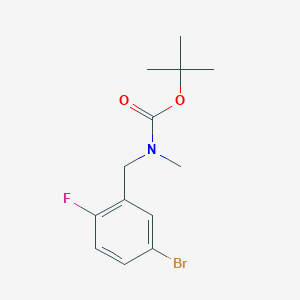
叔丁基 5-溴-2-氟苄基(甲基)氨基甲酸酯
描述
Synthesis Analysis
The synthesis of carbamates like Tert-butyl 5-bromo-2-fluorobenzyl(methyl)carbamate often involves the reaction of 4-benzyloxybenzaldehyde with tert-butyl carbamate in the presence of benzenesulfinic acid sodium salt dihydrate and formic acid . The reaction is stirred for one week at room temperature .Molecular Structure Analysis
The molecular formula of Tert-butyl 5-bromo-2-fluorobenzyl(methyl)carbamate is C13H17BrFNO2 . Its InChI code is 1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-7-8-6-9(14)4-5-10(8)13/h4-6H,7H2,1-3H3(H,15,16) .Chemical Reactions Analysis
Carbamates, including Tert-butyl 5-bromo-2-fluorobenzyl(methyl)carbamate, are known for their chemical stability and capability to permeate cell membranes . They can modulate inter- and intramolecular interactions with target enzymes or receptors .Physical And Chemical Properties Analysis
Tert-butyl 5-bromo-2-fluorobenzyl(methyl)carbamate has a molecular weight of 318.18 . It is a solid substance .科学研究应用
合成和化学性质
叔丁基 5-溴-2-氟苄基(甲基)氨基甲酸酯是合成各种生物活性化合物的中间体。例如,它在合成奥希替尼 (AZD9291)(一种用于治疗癌症的药物)中起着至关重要的作用 (Zhao, Guo, Lan, & Xu, 2017)。该化合物通过酰化、亲核取代和还原等一系列步骤合成,总收率约为 81%。
在有机合成中的应用
在有机合成中,叔丁基 5-溴-2-氟苄基(甲基)氨基甲酸酯等化合物用于各种反应。例如,它们用于制备和进行 2-酰胺基取代呋喃的 Diels-Alder 反应,以及合成苯并内酰胺(一种杂环化合物) (Padwa, Brodney, & Lynch, 2003); (Orito, Miyazawa, Kanbayashi, Tatsuzawa, Tokuda, & Suginome, 2000)。这些反应在药物和其他有机化合物的开发中非常重要。
在放射合成中的应用
该化合物还在放射合成领域得到应用。例如,它已被用于合成用于成像和诊断目的的放射性标记化合物 (Castillo Meleán, Ermert, & Coenen, 2015)。此类应用在医学成像和诊断中至关重要。
在聚合物化学中的作用
在聚合物化学中,叔丁基 5-溴-2-氟苄基(甲基)氨基甲酸酯衍生物用作稳定剂和抗氧化剂。这些化合物保护聚合物免受热降解和氧化,从而延长其使用寿命 (Pan, Liu, & Lau, 1998)。
新型化合物的开发
对氨基甲酸酯衍生物(包括类似于叔丁基 5-溴-2-氟苄基(甲基)氨基甲酸酯的衍生物)的合成和性质的研究正在进行中。这些研究旨在开发具有独特性能的新材料,用于各种工业应用 (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016)。
安全和危害
Tert-butyl 5-bromo-2-fluorobenzyl(methyl)carbamate is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding getting it in eyes, on skin, or on clothing, and using personal protective equipment as required .
生化分析
Biochemical Properties
Tert-butyl 5-bromo-2-fluorobenzyl(methyl)carbamate plays a significant role in biochemical reactions due to its ability to interact with specific enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. For example, it has been observed to interact with serine proteases, a class of enzymes involved in protein degradation. The bromine and fluorine atoms in the compound’s structure contribute to its binding affinity and specificity towards these enzymes .
Cellular Effects
The effects of tert-butyl 5-bromo-2-fluorobenzyl(methyl)carbamate on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell growth, differentiation, and apoptosis. By inhibiting specific enzymes within this pathway, tert-butyl 5-bromo-2-fluorobenzyl(methyl)carbamate can alter gene expression patterns and metabolic activities within the cell .
Molecular Mechanism
The molecular mechanism of action of tert-butyl 5-bromo-2-fluorobenzyl(methyl)carbamate involves its interaction with biomolecules at the molecular level. This compound exerts its effects by binding to the active sites of target enzymes, leading to enzyme inhibition. The presence of the bromine and fluorine atoms enhances the compound’s binding affinity, allowing it to effectively inhibit enzyme activity. Additionally, tert-butyl 5-bromo-2-fluorobenzyl(methyl)carbamate can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 5-bromo-2-fluorobenzyl(methyl)carbamate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that tert-butyl 5-bromo-2-fluorobenzyl(methyl)carbamate remains stable under specific conditions, but it may degrade over extended periods, leading to a decrease in its inhibitory activity. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activities .
Dosage Effects in Animal Models
The effects of tert-butyl 5-bromo-2-fluorobenzyl(methyl)carbamate vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant enzyme inhibition and alterations in cellular processes. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on enzyme activity and cellular function. At excessively high doses, tert-butyl 5-bromo-2-fluorobenzyl(methyl)carbamate may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
Tert-butyl 5-bromo-2-fluorobenzyl(methyl)carbamate is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. By modulating enzyme activity, tert-butyl 5-bromo-2-fluorobenzyl(methyl)carbamate can alter the levels of key metabolites, thereby affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of tert-butyl 5-bromo-2-fluorobenzyl(methyl)carbamate within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution of tert-butyl 5-bromo-2-fluorobenzyl(methyl)carbamate within these compartments can influence its activity and function, as well as its interactions with target biomolecules.
Subcellular Localization
The subcellular localization of tert-butyl 5-bromo-2-fluorobenzyl(methyl)carbamate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can accumulate in the nucleus, where it may interact with transcription factors and other nuclear proteins to modulate gene expression. Additionally, tert-butyl 5-bromo-2-fluorobenzyl(methyl)carbamate can localize to the mitochondria, affecting mitochondrial function and energy metabolism .
属性
IUPAC Name |
tert-butyl N-[(5-bromo-2-fluorophenyl)methyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFNO2/c1-13(2,3)18-12(17)16(4)8-9-7-10(14)5-6-11(9)15/h5-7H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDABKPSDKUPYRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



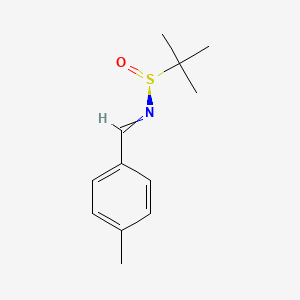
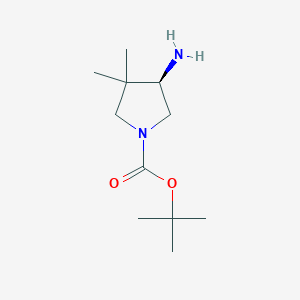
![2-Boc-5-oxa-2,9-diazaspiro[3.6]decane](/img/structure/B1412274.png)
![(1R,3R,4R)-rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1412275.png)
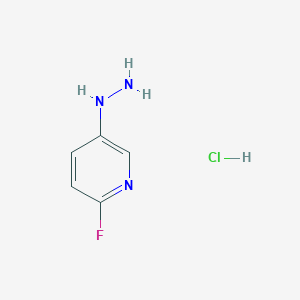
![(2R)-2-{[(2R)-piperidin-2-yl]formamido}propanamide](/img/structure/B1412279.png)
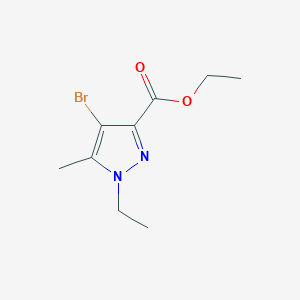
![N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine](/img/structure/B1412283.png)
![1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecane](/img/structure/B1412286.png)
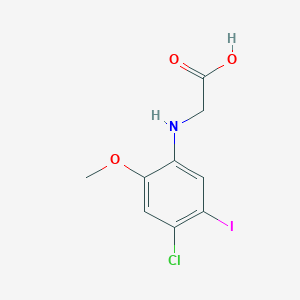
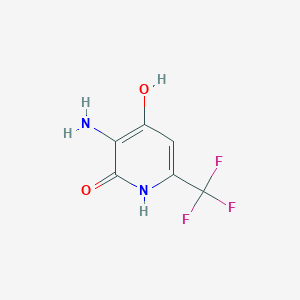
![4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-3-methyl-1-oxobutyl]hydrazide](/img/structure/B1412289.png)

![(1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1412293.png)